molecular formula C5H8Br2O B1589330 2,4-Dibromo-3-pentanone CAS No. 815-60-1

2,4-Dibromo-3-pentanone

Cat. No.: B1589330
CAS No.: 815-60-1
M. Wt: 243.92 g/mol
InChI Key: UOPIOAUZQKSZRO-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-pentanone is an organic compound with the molecular formula C5H8Br2O. It is a dibrominated derivative of 3-pentanone and is known for its reactivity and utility in various chemical syntheses. This compound is characterized by the presence of two bromine atoms attached to the second and fourth carbon atoms of the pentanone backbone.

Scientific Research Applications

2,4-Dibromo-3-pentanone is utilized in various scientific research applications:

Safety and Hazards

2,4-Dibromo-3-pentanone is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-pentanone can be synthesized through the bromination of 3-pentanone. The process involves the addition of bromine to a solution of 3-pentanone in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out at low temperatures (between -10°C and 0°C) to control the exothermic nature of the bromination reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in a controlled environment with efficient exhaust systems to manage the release of hydrogen bromide gas. The product is then purified through fractional distillation under reduced pressure to obtain a high yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Acetic acid, sodium acetate.

    Substitution: Lithium dimethylcuprate, diethyl ether.

Major Products:

    Reduction: α-Acetoxy ketones.

    Substitution: 2,2,4-Trimethyl-3-pentanone.

Mechanism of Action

The mechanism of action of 2,4-dibromo-3-pentanone involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. These bromine atoms can be substituted by various nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which increase the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

  • 2,4-Dibromo-2,4-dimethyl-3-pentanone
  • 2,4-Dichloro-3-pentanone
  • 2,4-Difluoro-3-pentanone

Comparison: 2,4-Dibromo-3-pentanone is unique due to the presence of two bromine atoms, which impart distinct reactivity compared to its chloro and fluoro analogs. The bromine atoms make it more reactive in nucleophilic substitution reactions, whereas the chloro and fluoro derivatives exhibit different reactivity patterns due to the varying electronegativities and sizes of the halogen atoms .

Properties

IUPAC Name

2,4-dibromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPIOAUZQKSZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472915
Record name 2,4-dibromo-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-60-1
Record name 2,4-dibromo-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-3-pentanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic utility of 2,4-Dibromo-3-pentanone?

A: this compound serves as a valuable precursor to the dimethyloxyallyl cation, a reactive intermediate in organic synthesis. This intermediate participates in [4+3] and [3+2] cycloaddition reactions, enabling the construction of various cyclic compounds. []

Q2: What are some examples of reactions this compound can undergo?

A: This compound exhibits versatility in its reactivity. For instance, it reacts with enamines to yield 2-cyclopenten-1-ones, useful building blocks in organic synthesis. [] Additionally, it participates in [4+3] cycloaddition reactions with furan, leading to the formation of bicyclic ketones, valuable intermediates in the synthesis of tropinoids. []

Q3: Can you provide an example of this compound's application in complex molecule synthesis?

A: Researchers have successfully employed this compound in the synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. This involved a diiron nonacarbonyl-assisted spirocyclization reaction with 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile. [] This highlights the compound's potential in constructing complex nitrogen-containing heterocycles.

Q4: How does this compound react with 1,3-dienes?

A: In the presence of CeCl3–SnCl2, this compound reacts with 1,3-dienes to afford [3+4] cycloadducts. Interestingly, the reaction with isoprene yields both [3+4] and [3+2] cycloadducts, showcasing the influence of diene structure on reaction outcomes. []

Q5: Are there any safety concerns associated with handling this compound?

A: Yes, this compound is a lachrymator and skin irritant. It is crucial to handle it with caution in a well-ventilated area, wearing appropriate protective equipment. []

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